Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-
Overview
Description
A6770 is a compound known for its role as an inhibitor of sphingosine-1-phosphate lyase. This enzyme is crucial in the metabolism of sphingolipids, which are essential components of cell membranes and play significant roles in cell signaling
Mechanism of Action
Target of Action
The primary target of A6770 is sphingosine 1-phosphate lyase (S1P lyase) . S1P lyase is an enzyme that plays a crucial role in the metabolism of sphingolipids, which are involved in various cellular processes including cell growth, differentiation, and apoptosis .
Mode of Action
A6770 interacts with its target, S1P lyase, by undergoing phosphorylation . The phosphorylated form of A6770 then directly inhibits S1P lyase . This inhibition disrupts the normal function of the enzyme, leading to alterations in sphingolipid metabolism .
Biochemical Pathways
The inhibition of S1P lyase by A6770 affects the sphingolipid metabolic pathway . Sphingolipids are essential components of cell membranes and have roles in signaling pathways that control cell growth and survival . By inhibiting S1P lyase, A6770 can potentially influence these cellular processes .
Pharmacokinetics
The pharmacokinetics of A6770 involve its absorption and distribution within the body. After oral administration, A6770 is detected in the plasma . This suggests that the compound has good bioavailability.
Result of Action
The inhibition of S1P lyase by A6770 leads to a decrease in the breakdown of sphingosine 1-phosphate (S1P), a bioactive sphingolipid metabolite . This can result in an accumulation of S1P, which can have various effects on cells, including promoting cell survival and proliferation . In particular, A6770 has been shown to cause lymphopenia, a condition characterized by low levels of lymphocytes in the blood .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A6770 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods
Industrial production of A6770 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
A6770 undergoes various chemical reactions, including:
Oxidation: A6770 can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in A6770, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the A6770 molecule, potentially enhancing its inhibitory effects on sphingosine-1-phosphate lyase
Common Reagents and Conditions
Common reagents used in the reactions involving A6770 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from the reactions of A6770 include various derivatives with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .
Scientific Research Applications
A6770 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another compound known for its inhibitory effects on dihydrofolate reductase, used in cancer therapy.
THI (2-acetyl-4-(tetrahydroxybutyl)imidazole): A component of caramel food coloring that also inhibits sphingosine-1-phosphate lyase.
Uniqueness of A6770
A6770 is unique in its specific inhibition of sphingosine-1-phosphate lyase, making it a valuable tool for studying sphingolipid metabolism. Unlike other inhibitors, A6770’s phosphorylated form directly targets the enzyme, providing a more effective inhibition mechanism .
Properties
IUPAC Name |
1-[5-(hydroxymethyl)-1H-imidazol-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(10)6-7-2-5(3-9)8-6/h2,9H,3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVIQLWMKAZBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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